molecular formula C24H19ClN2O5 B2556545 3-(5-chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide CAS No. 862830-10-2

3-(5-chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2556545
CAS No.: 862830-10-2
M. Wt: 450.88
InChI Key: UIEOREPCLIVEJM-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzofuran core, which is fused with a carboxamide group and substituted with chloro and methoxy groups, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the formation of the amide bond.

    Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or N-chlorosuccinimide, while methoxylation can be performed using methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amino derivatives resulting from the reduction of the carboxamide group.

    Substitution: New compounds where the chloro group is replaced by other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-chloro-2-methoxybenzamido)-N-(2-hydroxyphenyl)benzofuran-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(5-chloro-2-methoxybenzamido)-N-(2-methylphenyl)benzofuran-2-carboxamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The unique combination of chloro and methoxy groups in 3-(5-chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide contributes to its distinct chemical and biological properties. These substitutions can significantly influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(5-chloro-2-methoxybenzoyl)amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5/c1-30-18-12-11-14(25)13-16(18)23(28)27-21-15-7-3-5-9-19(15)32-22(21)24(29)26-17-8-4-6-10-20(17)31-2/h3-13H,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEOREPCLIVEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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